(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399395
InChI: InChI=1S/C13H15F2N3.ClH/c14-5-7-18-13(4-6-17-18)10-16-9-11-2-1-3-12(15)8-11;/h1-4,6,8,16H,5,7,9-10H2;1H
SMILES:
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol

(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

CAS No.:

Cat. No.: VC16399395

Molecular Formula: C13H16ClF2N3

Molecular Weight: 287.73 g/mol

* For research use only. Not for human or veterinary use.

(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine -

Specification

Molecular Formula C13H16ClF2N3
Molecular Weight 287.73 g/mol
IUPAC Name N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H15F2N3.ClH/c14-5-7-18-13(4-6-17-18)10-16-9-11-2-1-3-12(15)8-11;/h1-4,6,8,16H,5,7,9-10H2;1H
Standard InChI Key XSYXERIAYQBWKQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CNCC2=CC=NN2CCF.Cl

Introduction

Chemical Structure and Molecular Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine delineates its composition:

  • A pyrazole ring substituted at position 1 with a 2-fluoroethyl group and at position 5 with an aminomethyl moiety.

  • A 3-fluorobenzyl group linked to the amine nitrogen.

The molecular formula is C₁₃H₁₅F₂N₃, with a molecular weight of 263.28 g/mol. Key structural elements include:

  • Fluorine atoms at the benzyl and ethyl positions, enhancing lipophilicity and metabolic stability .

  • A pyrazole core, known for its role in modulating biological targets such as kinases and G protein-coupled receptors .

Table 1: Structural Comparison with Related Fluorinated Pyrazoles

CompoundMolecular FormulaKey SubstituentsBiological Target
Target CompoundC₁₃H₁₅F₂N₃3-Fluorobenzyl, 2-FluoroethylHypothesized: Kinases, FGFR
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine C₆H₁₀FN₃2-Fluoroethyl, MethylKinase inhibition
3-(3-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine C₁₀H₁₀FN₃3-Fluoro-2-methylphenylAnticancer activity

Synthesis and Structural Modifications

Structural Optimization

Fluorine incorporation at the benzyl and ethyl positions is strategic:

  • 3-Fluorobenzyl: Enhances binding to aromatic pockets in enzyme active sites via π-π stacking .

  • 2-Fluoroethyl: Increases metabolic resistance by reducing oxidative dealkylation, a common degradation pathway for ethylamines .

Pharmacological Activity and Mechanisms

Kinase Inhibition

Fluorinated pyrazoles are prominent kinase inhibitors. For instance, RO3201195 (a p38 MAPK inhibitor) shares structural motifs with the target compound, exhibiting IC₅₀ values of 0.5 μM in tumor xenografts. The dual fluorine atoms in this compound may improve selectivity for fibroblast growth factor receptors (FGFRs), which are overexpressed in cancers .

Table 2: Antiproliferative Activity of Pyrazole Analogues

CompoundCancer Cell LineIC₅₀ (μM)Reference
CH5183284/Debio 1347FGFR-altered0.9
RO3201195Tumor xenografts0.5
3-(3-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine SNB-1951.88% growth inhibition

Applications in Scientific Research

Drug Discovery

This compound’s fluorinated pyrazole scaffold aligns with trends in kinase inhibitor development. For example, FGFR inhibitors like Erdafitinib utilize similar pharmacophores for targeting urothelial carcinomas .

Radiopharmaceuticals

The fluorine-18 isotope (if incorporated) could enable positron emission tomography (PET) imaging, though this requires isotopic substitution during synthesis .

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